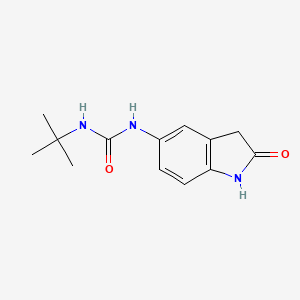

1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea

説明

1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea is a synthetic small molecule featuring a urea linkage between a tert-butyl group and a 2-oxoindolin-5-yl scaffold. The 2-oxoindolin (oxindole) core is a privileged structure in medicinal chemistry, known for its role in modulating kinase and protease activities . This compound is structurally analogous to inhibitors targeting pathways such as PDK1/Akt, HSP70, and HDACs, as seen in related oxindole derivatives .

特性

IUPAC Name |

1-tert-butyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)16-12(18)14-9-4-5-10-8(6-9)7-11(17)15-10/h4-6H,7H2,1-3H3,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTUOJFIPMNOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Observations :

- Substituent Diversity : The tert-butyl group in the target compound contrasts with electron-withdrawing (e.g., trifluoromethyl in 1-109d) or sulfur-containing (e.g., methylthio in 18) groups in analogs.

- Functional Group Impact : Hydroxamic acid in compound 12 enables HDAC inhibition, while the thiazole linker in 1-109d may enhance binding to HSP70 .

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP compared to sulfonamide (FC85) or hydroxamic acid (12) derivatives .

- Solubility : Urea-linked compounds generally exhibit moderate aqueous solubility, but tert-butyl may reduce it relative to methylthio (18) or thiazole (1-109d) analogs .

- Stability : Urea bonds are hydrolytically stable under physiological conditions, unlike hydroxamic acids (e.g., 12), which are prone to metabolic degradation .

Q & A

Advanced Research Question

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For instance, a logP >3 may indicate poor solubility, guiding structural modifications .

- Molecular dynamics (MD) simulations : Simulate binding stability with target proteins (e.g., 100 ns MD runs to assess RMSD fluctuations) .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding free energy, correlating with experimental ΔG values .

What strategies improve the bioavailability of this compound for in vivo studies?

Advanced Research Question

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .

- Nanoparticle encapsulation : Use PLGA nanoparticles to improve solubility and prolong half-life .

- Metabolic stability assays : Liver microsome studies (human/rat) identify metabolic hotspots (e.g., tert-butyl oxidation) for blocking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。